3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
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Overview
Description
The compound "3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinoline derivatives have been extensively studied due to their diverse biological activities and their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. One such method is the Pictet-Spengler reaction, which has been utilized to synthesize 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue . Another synthesis approach involves the use of ultrasound irradiation to synthesize substituted isoxazolines, which are characterized by high yields and operational simplicity . Additionally, the synthesis of isoquinoline derivatives can be facilitated by titanium(IV) isopropoxide and acetic-formic anhydride, providing a convenient method for preparing various tetrahydroisoquinolines .
Molecular Structure Analysis
The molecular structure and conformation of isoquinoline derivatives can significantly influence their biological activity. X-ray diffraction, NMR spectroscopy, and computational studies such as DFT calculations have been employed to analyze the structure of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid derivatives, revealing that the crystal packing and intermolecular interactions are dependent on the substituent nature of the COOR group .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the reactivity of the exocyclic double bond in (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid derivatives has been theoretically evaluated, indicating that the most reactive compound is also the most potent inhibitor of calpain . Moreover, the DEAD-promoted oxidative Ugi/Wittig reaction has been developed for the preparation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles, showcasing the versatility of isoquinoline derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are crucial for their pharmacological profile. For example, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids have been identified as highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, with crystal structure studies showing the importance of the carboxylate group and the sulfonamide moiety for enzyme binding . The synthesis of dihydro-[1,3]oxazino[4,3-a] isoindole and tetrahydroisoquinoline through Cu(OTf)2-catalyzed reactions further demonstrates the chemical diversity and potential for generating functionalized compounds with high yields .
Scientific Research Applications
Reactivity and Derivative Formation : 3,4-Dihydroisoquinoline, a related compound, reacts with ethyl cyanoacetate and other CH-acidic compounds to form various derivatives, including 1,2,3,4-tetrahydroisoquinoline derivatives (Ziegler, Leitner, & Sterk, 1978).
Synthesis of Antimicrobial Agents : A novel series of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, which show potential as antimicrobial agents, have been synthesized from 1,2,3,4-tetrahydroisoquinoline (Rao et al., 2020).
Formation of Diverse Compounds : Ethyl esters of various acids, including [(1H-indazol-3-yl)oxy]acetic acid, have been isolated from reactions involving 1H-indazol-3-ol and ethyl chloroacetate, showcasing the compound's versatility in forming diverse molecules (Bonanomi & Palazzo, 1977).
Aminoalkyl-Functionalized 4-Arylquinolines Synthesis : A new approach for synthesizing aminoalkyl-functionalized 4-arylquinolines via the Friedländer reaction has been developed, utilizing 2-(3,4-dihydroisoquinolin-1-yl)anilines, showcasing the utility in organic synthesis (Rozhkova et al., 2020).
Synthesis of Spiro Compounds : The synthesis of functionalized spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s through visible-light-catalyzed oxidative [3+2] cycloaddition reactions involving 3,4-dihydroisoquinolin-2-yl derivatives demonstrates its role in advanced organic synthesis (Jiang et al., 2017).
Study of Antithyroid Properties : Research has been conducted on the synthesis of compounds like 1H-2-oxo-3-(coumarin-3-yl)-4-hydroxyquinolines, derived from esters related to 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid, to study their effect on thyroid function (Ukrainets et al., 1997).
Calpain Inhibitors Study : Derivatives of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid, closely related to the compound , have been studied for their role as calpain inhibitors, potentially useful in therapeutic applications (Alonso et al., 2010).
Cytotoxicity Studies : Novel annulated dihydroisoquinoline heterocycles have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating potential applications in cancer research (Saleh et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is the Peroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular metabolism and inflammatory responses.
Mode of Action
The compound interacts with its target by binding to the active site of the receptor. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
It is known that the activation of the peroxisome proliferator-activated receptor delta can influence various metabolic pathways, including lipid metabolism and glucose homeostasis .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZNDCBLFJOSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396855 |
Source
|
Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
603097-44-5 |
Source
|
Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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